N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a methoxyphenyl group, and a morpholinoethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as hydrazine, carbon disulfide, and various amines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide include other thiadiazole derivatives and oxalamide compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-32-19-8-6-18(7-9-19)26-23-28-27-22(34-23)16-2-4-17(5-3-16)25-21(31)20(30)24-10-11-29-12-14-33-15-13-29/h2-9H,10-15H2,1H3,(H,24,30)(H,25,31)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHTQXCQIWWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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